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Introduction to ATTO 610 for Flow Cytometry
ATTO 610 is a fluorescent dye belonging to the ATTO family of labels, known for their high

photostability and brightness.[1][2] These characteristics make ATTO 610 an excellent

candidate for flow cytometry applications, where robust and bright signals are crucial for

resolving cell populations, especially those with low antigen expression. Its excitation and

emission spectra in the red range of the spectrum minimize interference from cellular

autofluorescence, which is typically higher in the blue and green regions. This results in an

improved signal-to-noise ratio and enhanced sensitivity in your experiments.[3]

The ATTO 610 dye is available in several reactive forms, with the N-hydroxysuccinimidyl (NHS)

ester being particularly well-suited for labeling primary antibodies. This allows for the creation

of custom-conjugated antibodies for multicolor flow cytometry panels.

Core Principles and Advantages of ATTO 610
ATTO dyes, including ATTO 610, are characterized by their rigid chromophore structure, which

contributes to their exceptional photostability and consistent optical properties across different

environmental conditions.[1] Key advantages of using ATTO 610 in flow cytometry include:

High Photostability: ATTO 610 exhibits remarkable resistance to photobleaching, ensuring

stable fluorescence signals even during prolonged exposure to laser excitation during cell
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sorting or analysis.[1][2]

Strong Fluorescence Quantum Yield: A high quantum yield translates to brighter signals,

which is advantageous for detecting low-abundance targets.[2]

Reduced Background: With an excitation maximum in the red spectral region, ATTO 610
helps to minimize background fluorescence from cells and other biological materials.[3]

Long Signal Lifetimes: The relatively long fluorescence lifetime of ATTO dyes can be

leveraged in time-gated flow cytometry to further reduce background noise.[3]

Quantitative Data and Spectral Properties
The following tables summarize the key spectral and photophysical properties of ATTO 610
and compare it with other commonly used fluorophores in the red spectral region. While direct

comparative data on stain index and signal-to-noise ratio in flow cytometry applications is not

readily available in published literature, the intrinsic properties of the dye suggest excellent

performance.

Table 1: Spectral and Photophysical Properties of ATTO 610

Property Value Reference

Excitation Maximum (λex) 615 nm [4][5]

Emission Maximum (λem) 634 nm [4][5]

Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹ [4][5]

Fluorescence Quantum Yield

(Φ)
0.70 [4][5]

Molecular Weight ~520 g/mol [4]

Table 2: Comparison of ATTO 610 with Other Red Fluorophores
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Fluorophore
Excitation Max
(nm)

Emission Max
(nm)

Molar
Extinction
Coefficient
(cm⁻¹M⁻¹)

Quantum Yield

ATTO 610 615 634 150,000 0.70

Alexa Fluor 647 650 668 270,000 0.33

Allophycocyanin

(APC)
651 660 700,000 0.68

Experimental Protocols
Protocol 1: Conjugation of ATTO 610 NHS-Ester to a
Primary Antibody
This protocol describes the conjugation of ATTO 610 N-hydroxysuccinimidyl (NHS) ester to a

primary antibody. The NHS ester reacts with primary amine groups on the antibody to form a

stable covalent bond.

Materials:

Primary antibody (0.5-2 mg/mL in an amine-free buffer like PBS)

ATTO 610 NHS-ester

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer (pH 8.3-9.0)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS), pH 7.4

Reaction tubes

Pipettes and tips
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Methodology:

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains

Tris or glycine, it must be dialyzed against PBS.

Adjust the antibody concentration to 1-2 mg/mL.

ATTO 610 NHS-Ester Solution Preparation:

Immediately before use, dissolve the ATTO 610 NHS-ester in anhydrous DMF or DMSO to

a concentration of 1 mg/mL.

Conjugation Reaction:

Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the

pH to 8.3-9.0.

Add a 5-10 fold molar excess of the dissolved ATTO 610 NHS-ester to the antibody

solution while gently vortexing. The optimal molar ratio may need to be determined

empirically for each antibody.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Purification of the Conjugate:

Separate the ATTO 610-conjugated antibody from the unconjugated dye using a size-

exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

The first colored fraction to elute will be the conjugated antibody. Collect this fraction.

Determination of Degree of Labeling (Optional):

The degree of labeling (DOL), or the average number of dye molecules per antibody, can

be determined by measuring the absorbance of the conjugate at 280 nm and 615 nm.

Storage:
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Store the purified ATTO 610-conjugated antibody at 4°C, protected from light. For long-

term storage, add a stabilizing protein like BSA and sodium azide, and store at -20°C.

Protocol 2: Cell Surface Staining with ATTO 610-
Conjugated Antibody for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a directly

conjugated ATTO 610 antibody for flow cytometric analysis.

Materials:

Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

ATTO 610-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

Fc receptor blocking solution (optional, recommended for immune cells)

Viability dye (optional)

FACS tubes (5 mL round-bottom polystyrene tubes)

Centrifuge

Pipettes and tips

Methodology:

Cell Preparation:

Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow

Cytometry Staining Buffer.

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.

Fc Receptor Blocking (Optional):
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To reduce non-specific antibody binding, add an Fc receptor blocking solution to the cells

and incubate for 10-15 minutes on ice.

Antibody Staining:

Add the predetermined optimal concentration of the ATTO 610-conjugated primary

antibody to the cell suspension.

Gently vortex the tube and incubate for 20-30 minutes on ice in the dark.

Washing:

Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

Carefully decant the supernatant.

Repeat the wash step two more times.

Resuspension and Viability Staining (Optional):

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

If a viability dye is to be used, add it to the cells according to the manufacturer's

instructions.

Flow Cytometric Analysis:

Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters

for ATTO 610 detection. Acquire a sufficient number of events for statistical analysis.

Recommended Instrument Settings
To detect the fluorescence emission from ATTO 610, a flow cytometer equipped with a yellow-

green (e.g., 561 nm) or a red laser (e.g., 633 nm or 640 nm) is recommended.

Table 3: Recommended Laser and Filter Configuration for ATTO 610
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Laser Line Dichroic Mirror Emission Filter (Bandpass)

Yellow-Green Laser (561 nm) 600 LP 610/20 nm or 620/15 nm

Red Laser (633/640 nm) 650 LP 660/20 nm

Note: The optimal filter set may vary depending on the specific instrument configuration. It is

advisable to consult your flow cytometer's manual or a technical specialist for the best setup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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